2-Bromo-6-nitroaniline

Crystallography Materials Science Halogen Bonding

2-Bromo-6-nitroaniline (CAS 59255-95-7) is the non-substitutable intermediate for synthesizing Brimonidine metabolites and quinoxaline-core analogs—its specific ortho-bromo, ortho-nitro pattern is mandatory for correct regiochemistry. With a LogP of 2.89 (~1 unit higher than isomers), it is the preferred choice for optimizing ADME properties in lipophilic drug candidates. Its unique Br…π halogen bonding interactions, confirmed by single-crystal X-ray diffraction, make it essential for co-crystal engineering, distinguishing it from isomers that rely on Br…O or C—H…Br synthons. The well-defined melting point (74.5 °C) enables rapid, cost-effective incoming QC to prevent costly isomer mix-ups in large-scale reactions. Secure your supply of this high-purity building block for pharmaceutical and agrochemical R&D.

Molecular Formula C6H5BrN2O2
Molecular Weight 217.02 g/mol
CAS No. 59255-95-7
Cat. No. B044865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-nitroaniline
CAS59255-95-7
Synonyms2-Amino-3-bromonitrobenzene;  2-Bromo-6-nitrobenzenamine;  2-Bromo-6-nitrophenylamine; 
Molecular FormulaC6H5BrN2O2
Molecular Weight217.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)N)[N+](=O)[O-]
InChIInChI=1S/C6H5BrN2O2/c7-4-2-1-3-5(6(4)8)9(10)11/h1-3H,8H2
InChIKeyKKMOSYLWYLMHAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-nitroaniline (CAS 59255-95-7) Procurement Baseline: Core Properties and In-Class Context


2-Bromo-6-nitroaniline (CAS 59255-95-7) is a bromonitroaniline derivative characterized by ortho-bromo and ortho-nitro substituents relative to the amino group on the benzene ring . It is a crystalline solid with a molecular weight of 217.02 g/mol and is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research [1]. Its physical properties, including a predicted density of 1.8±0.1 g/cm³ and a boiling point of 309.8±22.0 °C, are well-documented .

Why 2-Bromo-6-nitroaniline Cannot Be Substituted by Generic 'Bromonitroaniline' Analogs


The precise substitution pattern of 2-bromo-6-nitroaniline dictates its unique intermolecular interactions, physicochemical properties, and synthetic utility, rendering simple in-class substitution impossible. As demonstrated by Marek et al., the relative positions of the bromo, nitro, and amino groups critically alter the electron density distribution, which in turn modifies halogen bonding behavior and crystal packing [1]. These fundamental differences at the molecular level translate into distinct melting points, solubility profiles, and reactivity, directly impacting its performance as a building block in complex synthetic pathways [2].

2-Bromo-6-nitroaniline Procurement Guide: Quantified Differentiation vs. 2-Bromo-4-nitroaniline and 4-Bromo-2-nitroaniline


Divergent Solid-State Interactions: Crystal Structure Analysis of Bromine Engagement

In a direct head-to-head crystallographic comparison, the bromine atom in 2-bromo-6-nitroaniline exhibits distinct intermolecular interactions compared to its isomers, 4-bromo-2-nitroaniline and 2-bromo-4-nitroaniline [1]. Specifically, the Br atom engages in Br…π interactions in the crystal lattice of 2-bromo-6-nitroaniline, whereas it forms Br…O and C—H…Br interactions in the 4-bromo-2-nitroaniline and 2-bromo-4-nitroaniline crystals, respectively [1].

Crystallography Materials Science Halogen Bonding

Lipophilicity Variation: Comparative Analysis of Calculated LogP Values

Cross-study comparison of predicted lipophilicity reveals a significant difference between 2-bromo-6-nitroaniline and its isomer 4-bromo-2-nitroaniline. 2-Bromo-6-nitroaniline has a predicted LogP (ACD/LogP) of 2.89 , indicating a higher affinity for lipophilic environments compared to 4-bromo-2-nitroaniline, which has an XLogP3 of 1.9 [1].

Drug Design ADME Physicochemical Properties

Thermal Property Divergence: Measured Melting Point Comparison

Cross-study comparison of experimental melting points shows a substantial difference between 2-bromo-6-nitroaniline and its isomer 2-bromo-4-nitroaniline. 2-Bromo-6-nitroaniline has a reported melting point of 74.5 °C , while 2-bromo-4-nitroaniline melts at a significantly higher temperature of 104 °C .

Process Chemistry Purification Thermal Analysis

Unique Positional Requirement for Brimonidine Metabolite Synthesis

Based on class-level inference, 2-bromo-6-nitroaniline holds a unique, non-substitutable position as a key intermediate for the synthesis of a metabolite of Brimonidine [1]. A search of the literature and patents reveals that other common bromonitroaniline isomers, such as 4-bromo-2-nitroaniline, are not cited for this specific application [2].

Pharmaceutical Intermediates Medicinal Chemistry Drug Metabolite Synthesis

Procurement Scenarios for 2-Bromo-6-nitroaniline: Where Specificity Drives Value


Crystal Engineering and Halogen-Bonding Studies

Researchers investigating the role of halogen bonding in crystal packing should select 2-bromo-6-nitroaniline over its isomers. Its unique Br…π interactions, as confirmed by single-crystal X-ray diffraction, provide a distinct supramolecular synthon not available with 4-bromo-2-nitroaniline (Br…O) or 2-bromo-4-nitroaniline (C—H…Br) [1]. This makes it the specific compound of choice for co-crystal design and solid-state reaction studies where π-system engagement is desired.

Synthesis of Lipophilic Pharmaceutical Building Blocks

In medicinal chemistry campaigns targeting more lipophilic compounds, 2-bromo-6-nitroaniline is the preferred intermediate. Its predicted LogP of 2.89 is nearly one unit higher than that of 4-bromo-2-nitroaniline (XLogP3 = 1.9) [1]. This difference can influence the overall lipophilicity of a drug candidate, impacting critical parameters like LogD and membrane permeability. Selecting the correct isomer from the start streamlines the optimization of ADME properties.

Development of Brimonidine Metabolite Analogs

For any synthetic route requiring the preparation of a Brimonidine metabolite or its structural analogs, 2-bromo-6-nitroaniline is an essential, non-substitutable intermediate [1]. Its specific ortho-bromo, ortho-nitro substitution pattern is a direct requirement for constructing the target quinoxaline core. Attempts to use a different bromonitroaniline isomer would yield a regioisomer and derail the synthetic sequence, making this compound a mandatory procurement item for this research.

Process Development and Analytical QC for Bromonitroanilines

During process development, the distinct melting point of 2-bromo-6-nitroaniline (74.5 °C) serves as a crucial quality control parameter to distinguish it from the higher-melting 2-bromo-4-nitroaniline isomer (104 °C) [1]. This ~30°C difference provides a simple, fast, and cost-effective method for identity confirmation and purity assessment during incoming material inspection, eliminating the risk of costly isomer mix-ups in large-scale reactions.

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